(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-isopropoxyacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride involves its ability to form stable ylides, which are intermediates in various organic reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating nucleophilic substitution and other reactions. The compound can also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropoxy-2-oxoethyl)(triphenyl)phosphonium bromide
- (2-Oxo-2-phenyl-ethyl)-triphenyl-phosphonium;tetrafluoroborate
Uniqueness
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
Molecular Formula |
C23H24ClO2P |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LJDBHVRQOVOVKY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.